Bafilomycin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Bafilomycin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, produced by various species of Streptomyces.[1] It is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps responsible for acidifying intracellular compartments in eukaryotic cells. This inhibitory activity makes Bafilomycin D a valuable tool for studying a wide range of cellular processes, including autophagy, endosomal trafficking, and protein degradation. Furthermore, its diverse biological activities, including anti-tumor, antifungal, and antiviral properties, have garnered significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Bafilomycin D, with a focus on its mechanism of action and experimental applications.
Chemical Structure and Properties
Bafilomycin D is a complex macrolide characterized by a 16-membered lactone ring. Its detailed chemical information is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H56O8 | [2] |
| Molecular Weight | 604.8 g/mol | [2] |
| CAS Number | 98813-13-9 | [2] |
| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
| SMILES | C--INVALID-LINK----INVALID-LINK--C(C)C)=O">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)=O)([H])--INVALID-LINK--OC">C@@HC | [2] |
| InChI Key | ZKOTUWJMGBWBEO-DTOYTSOJSA-N | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [2] |
| Origin | Streptomyces sp. | [2] |
Biological Activity and Mechanism of Action
The primary mechanism of action of Bafilomycin D is the specific inhibition of V-ATPases.[2] These proton pumps are crucial for maintaining the acidic environment of various organelles, including lysosomes, endosomes, and vacuoles. By binding to the V0 subunit of the V-ATPase complex, Bafilomycin D blocks the translocation of protons across the membrane, leading to a disruption of the intracellular pH gradient.[3] This inhibition is highly selective for V-ATPases over other ATPases, such as P-type and F-type ATPases.[2]
The disruption of V-ATPase function by Bafilomycin D has profound effects on several key cellular processes:
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Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. Bafilomycin D blocks this process at a late stage by preventing the acidification of lysosomes, thereby inhibiting the activity of lysosomal enzymes and leading to an accumulation of autophagosomes.[2]
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Induction of Apoptosis: In various cancer cell lines, inhibition of V-ATPase by bafilomycins can induce apoptosis, or programmed cell death.[4]
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Anti-tumor Activity: The reliance of many cancer cells on V-ATPase for survival and proliferation makes it a promising target for anti-cancer therapies. Bafilomycins have been shown to inhibit the growth of various cancer cell lines.[5]
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Antifungal Activity: V-ATPases are also essential for the growth and viability of fungi. Bafilomycins exhibit potent antifungal activity against a range of fungal pathogens.
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Antiviral Activity: The entry and replication of many viruses, including influenza A and SARS-CoV-2, are dependent on the acidic environment of endosomes. By neutralizing endosomal pH, bafilomycins can inhibit viral infection.[2][6]
Signaling Pathway of Bafilomycin D Action
The inhibition of V-ATPase by Bafilomycin D initiates a cascade of downstream signaling events. A key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism. Under normal conditions, amino acids generated from lysosomal protein degradation activate mTORC1 on the lysosomal surface. By blocking lysosomal degradation, Bafilomycin D can lead to the inhibition of mTORC1 signaling.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 inhibits SARS-CoV-2 infection in a human lung xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
